An In-depth Technical Guide to the Synthesis and Purification of Tris(2,2,2-trifluoroethyl)orthoformate
An In-depth Technical Guide to the Synthesis and Purification of Tris(2,2,2-trifluoroethyl)orthoformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tris(2,2,2-trifluoroethyl)orthoformate, a fluorinated organic compound of increasing interest in specialized applications, including as a component in advanced battery electrolytes and as a reagent in organic synthesis. This document details the prevalent synthetic methodologies, purification techniques, and key physical and chemical properties.
Physicochemical Properties
Tris(2,2,2-trifluoroethyl)orthoformate is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₇F₉O₃ |
| Molecular Weight | 310.11 g/mol [1] |
| CAS Number | 58244-27-2 |
| Appearance | Colorless to light yellow, clear liquid |
| Boiling Point | 144-146 °C |
| Density | 1.457 g/cm³ |
| Flash Point | 60 °C |
| Purity (typical) | >97% |
Synthesis of Tris(2,2,2-trifluoroethyl)orthoformate
The most common and efficient method for the synthesis of tris(2,2,2-trifluoroethyl)orthoformate is through the transesterification of a simpler orthoformic acid ester, such as trimethyl orthoformate or triethyl orthoformate, with 2,2,2-trifluoroethanol (B45653).[2] This reaction is an alcohol exchange process where the less bulky alcohol (methanol or ethanol) is displaced by 2,2,2-trifluoroethanol.[2]
The reaction is typically catalyzed by an acid.[2] Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction equilibrium is driven towards the product by the continuous removal of the lower-boiling alcohol byproduct (methanol or ethanol) through distillation.[2] The reaction is generally conducted at moderate temperatures, typically between 50 and 80°C, to facilitate both the reaction rate and the removal of the alcohol byproduct.[2]
Caption: Synthesis workflow for tris(2,2,2-trifluoroethyl)orthoformate.
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol for the synthesis of tris(2,2,2-trifluoroethyl)orthoformate based on the transesterification method.
Materials:
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Triethyl orthoformate
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2,2,2-Trifluoroethanol (3 equivalents)
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p-Toluenesulfonic acid (catalytic amount)
Equipment:
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Round-bottom flask equipped with a distillation head and condenser
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Heating mantle with a magnetic stirrer
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Receiving flask
Procedure:
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To a round-bottom flask, add triethyl orthoformate and three equivalents of 2,2,2-trifluoroethanol.
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Add a catalytic amount of p-toluenesulfonic acid to the mixture.
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Heat the reaction mixture to a temperature between 50-80°C with continuous stirring.[2]
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Continuously remove the ethanol byproduct by distillation as it is formed. Monitor the temperature at the distillation head to ensure selective removal of ethanol.
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Continue the reaction until the distillation of ethanol ceases, indicating the completion of the reaction.
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Cool the reaction mixture to room temperature. The remaining crude product is tris(2,2,2-trifluoroethyl)orthoformate.
Purification of Tris(2,2,2-trifluoroethyl)orthoformate
The crude product obtained from the synthesis contains unreacted starting materials, the catalyst, and any potential side products. Purification is essential to obtain high-purity tris(2,2,2-trifluoroethyl)orthoformate suitable for research and drug development applications. The primary method for purification is fractional distillation under reduced pressure.
Caption: Purification workflow for tris(2,2,2-trifluoroethyl)orthoformate.
Experimental Protocol: Purification by Fractional Distillation
Procedure:
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Work-up: The crude reaction mixture may first be neutralized by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst. The organic layer is then separated and washed with brine.
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Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
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Filtration: The drying agent is removed by filtration.
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Fractional Distillation: The filtrate is transferred to a distillation flask and purified by fractional distillation under reduced pressure. The fraction boiling at approximately 144-146 °C is collected as the pure tris(2,2,2-trifluoroethyl)orthoformate.
Conclusion
The synthesis of tris(2,2,2-trifluoroethyl)orthoformate via transesterification of simpler orthoformates with 2,2,2-trifluoroethanol is a robust and scalable method. Careful control of reaction conditions, particularly the removal of the alcohol byproduct, is crucial for achieving high yields. Subsequent purification by fractional distillation yields a product of high purity suitable for demanding applications in research and development. This guide provides the fundamental knowledge for the successful synthesis and purification of this important fluorinated compound.
